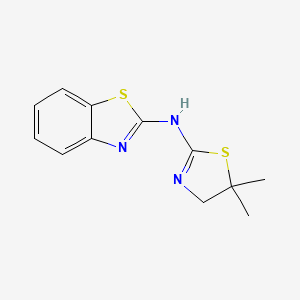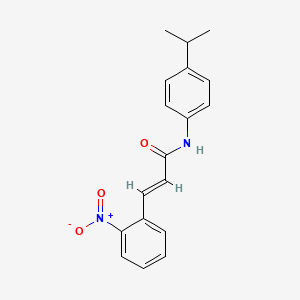
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide, commonly known as CTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Wirkmechanismus
CTB reacts with ROS through a nucleophilic addition reaction, forming a highly fluorescent product. The fluorescence emission of CTB is dependent on the concentration of ROS, making it a sensitive tool for detecting changes in ROS levels. CTB has been shown to selectively react with different types of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. CTB can scavenge ROS and protect cells from oxidative stress, which is a major cause of many diseases. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which play important roles in the development of various diseases. Additionally, CTB has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. CTB can be used in a variety of cell types and tissues, making it a versatile tool for studying different biological processes. However, CTB has some limitations, including its potential toxicity and limited stability in biological systems. Further studies are needed to determine the optimal conditions for using CTB in different experimental settings.
Zukünftige Richtungen
There are several future directions for the use of CTB in scientific research. One potential application is in the development of new therapies for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. CTB can also be used in combination with other fluorescent probes to study the interactions between different ROS and their roles in physiological and pathological processes. Additionally, further studies are needed to optimize the synthesis method of CTB and improve its stability and biocompatibility for use in vivo.
In conclusion, CTB is a promising tool for studying different biological processes due to its high sensitivity and selectivity for ROS. Its potential applications in scientific research are vast, and further studies are needed to fully explore its capabilities.
Synthesemethoden
CTB can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde and 4-(cyclopentyloxy)benzohydrazide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure CTB. This synthesis method has been optimized to produce high yields of CTB with good purity.
Wissenschaftliche Forschungsanwendungen
CTB has been widely used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. CTB can selectively react with ROS and emit fluorescence, allowing for real-time monitoring of ROS levels in cells. This application has been used to study the role of ROS in different diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-cyclopentyloxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(19-18-12-16-6-3-11-22-16)13-7-9-15(10-8-13)21-14-4-1-2-5-14/h3,6-12,14H,1-2,4-5H2,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWUUSWEJFWIX-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)

![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)
